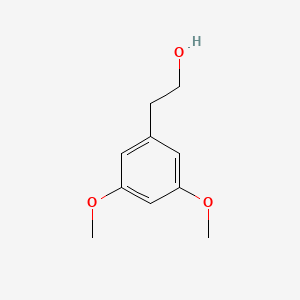

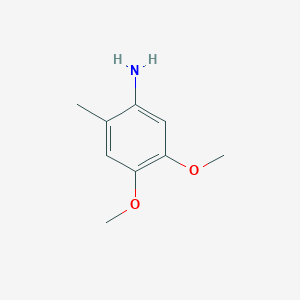

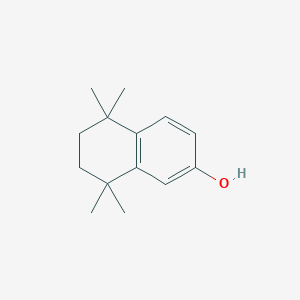

![molecular formula C14H17N B1296270 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole CAS No. 22793-63-1](/img/structure/B1296270.png)

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Übersicht

Beschreibung

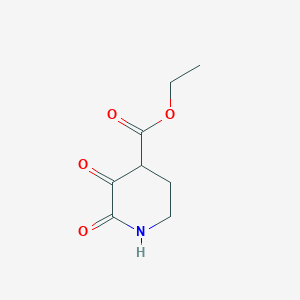

“6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole” is a chemical compound with the molecular formula C14H17N .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±11.0 °C at 760 mmHg, and a flash point of 154.5±11.9 °C . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Affinity for 5-HT2 and D2 Receptors

A study by Mewshaw et al. (1993) explored the synthesis of hexahydro-7,10-iminocyclohept[b]indoles and hexahydro-7,11-imino-5H-cyclooct[b]indoles, focusing on their affinity for serotonin 5-HT2 and dopamine D2 receptors. They identified essential functionalities for high affinity at these receptors, with variations in side chain length resulting in ligands having selective or combined affinity for the receptors (Mewshaw et al., 1993).

Chemical Reactions and Derivatives

Bailey and Seager (1974) investigated the reactions of toluene-p-sulphonyl azide with derivatives of cycloheptand and cyclo-oct-indole, including 6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole. They explored various reaction products and identified significant differences in reaction yields and product types between the derivatives (Bailey & Seager, 1974).

Solid- and Solution-Phase Synthesis

Wilk et al. (2009) presented a solid-phase synthesis of isomerically pure cycloocta[b]indoles, exploiting the Pictet-Spengler reaction and Dieckmann cyclization. This study expanded the understanding of cycloocta[b]indole scaffolds and explored various diversification procedures, highlighting the potential of cycloocta[b]indoles in biological research (Wilk et al., 2009).

Biological and Pharmacological Properties

Isherwood et al. (2012) synthesized a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which included 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole derivatives. This research contributed to understanding the pharmacological properties of these compounds (Isherwood et al., 2012).

Antibacterial and Antitumor Activities

Vairavelu et al. (2016) synthesized a new class of heterocycles, including substituted cycloocta[b]indoles, and evaluated their antibacterial and antitumor activities. They found that certain derivatives exhibited potent antibacterial and antiproliferative effects, suggesting their potential in drug discovery (Vairavelu et al., 2016).

Biochemische Analyse

Biochemical Properties

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain kinases, thereby modulating phosphorylation events that are crucial for signal transduction . Additionally, this compound can bind to transcription factors, influencing their ability to regulate gene expression and thus altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and modulate gene expression .

Eigenschaften

IUPAC Name |

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLZSGIRJRUUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297690 | |

| Record name | 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22793-63-1 | |

| Record name | 22793-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

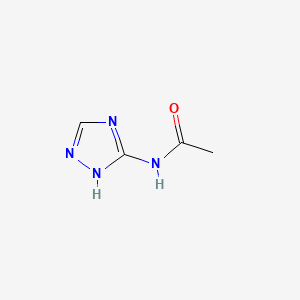

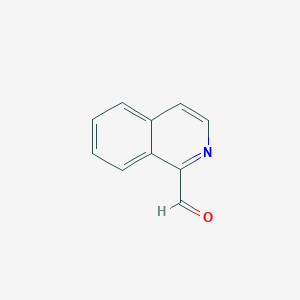

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)